molecular formula C18H21N3O2 B7536130 N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide

Cat. No. B7536130
M. Wt: 311.4 g/mol
InChI Key: FECTYCGQZBSSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized and studied extensively in the laboratory, and it has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide involves its binding to the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity in various brain regions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in various brain regions. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential therapeutic effects in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide has several advantages for use in laboratory experiments, including its high affinity for the dopamine D3 receptor and its potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic effects.

Future Directions

There are several future directions for research on N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide, including the investigation of its potential therapeutic applications in the treatment of drug addiction, depression, and other psychiatric disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and formulation for clinical use. Additionally, research on the use of this compound in combination with other drugs or therapies may lead to new and improved treatments for various psychiatric disorders.

Synthesis Methods

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-methoxyphenyl magnesium bromide, followed by the reaction with 3-pyridinecarboxylic acid chloride. This synthesis method has been optimized and improved to produce high yields of this compound with good purity.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide has been studied extensively in scientific research for its potential therapeutic applications. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of drug addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-7-3-2-6-16(17)21-11-8-15(9-12-21)20-18(22)14-5-4-10-19-13-14/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECTYCGQZBSSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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